1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a 3,4-dihydroquinoline moiety via a thioether linkage. Its molecular formula is C₂₅H₂₂N₄OS, with a molecular mass of 426.54 g/mol. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors such as kinases and aryl hydrocarbon receptors (AhRs) . The 3,4-dihydroquinoline group contributes rigidity and lipophilicity, while the thioether bridge enhances metabolic stability compared to ether analogs .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-17-14-23(28-24(26-17)20(15-25-28)18-8-3-2-4-9-18)30-16-22(29)27-13-7-11-19-10-5-6-12-21(19)27/h2-6,8-10,12,14-15H,7,11,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKUIKZEASQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. A typical synthetic route might start with the preparation of the 3,4-dihydroquinoline framework followed by the introduction of the ethanone moiety, and finally the coupling with the pyrazolo[1,5-a]pyrimidine derivative via a thioether linkage. Key steps often include condensation reactions, cyclization, and nucleophilic substitution.
Industrial Production Methods: In an industrial context, the synthesis would be scaled up and optimized for yield and purity. The reaction conditions, such as solvent choice, temperature, and catalysts, would be refined to ensure efficient production. Techniques such as continuous flow synthesis could be utilized to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone undergoes various chemical reactions including:
Oxidation: Often involving reagents like potassium permanganate or chromium trioxide.
Reduction: Typically using hydrogenation or hydride donors like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfonyl chlorides.
Major Products: The major products depend on the specific reactions:
Oxidation: might lead to ketones or carboxylic acids.
Reduction: could yield alcohols or amines.
Substitution: typically introduces various functional groups on the aromatic ring.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with a dihydroquinoline framework exhibit significant antioxidant properties. For example, studies have shown that similar derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity of this compound suggests potential applications in developing therapeutic agents aimed at conditions like neurodegeneration and cardiovascular diseases.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. Derivatives similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Research has shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics or antimicrobial agents.
Cancer Research
The unique structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone suggests potential applications in cancer therapy. Some studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be further explored as an anticancer agent.
Neurological Disorders
Given its antioxidant and anti-inflammatory properties, this compound may also be relevant in the context of neurological disorders such as Alzheimer's disease. The ability to modulate oxidative stress and inflammation could provide therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated effective free radical scavenging activity comparable to standard antioxidants. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro. |
| Study 3 | Antimicrobial Properties | Inhibited growth of Gram-positive and Gram-negative bacteria in preliminary assays. |
| Study 4 | Cancer Cell Lines | Induced apoptosis in several cancer cell lines during cytotoxicity tests. |
Mechanism of Action
The compound's effects are exerted through interactions with molecular targets, potentially involving binding to enzymes or receptors. The specific mechanisms might include:
Inhibition of enzyme activity: By binding to active sites.
Modulation of receptor pathways: Acting as an agonist or antagonist.
Comparison with Similar Compounds
3,4-Dihydroquinolin-1(2H)-yl[5-(4-Methoxyphenyl)-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Molecular Formula : C₂₄H₁₉F₃N₄O₂
- Molecular Mass : 452.44 g/mol
- Key Differences :
- Replaces the thioether group with a ketone bridge.
- Contains a 4-methoxyphenyl substituent and a trifluoromethyl group at position 7 of the pyrazolo[1,5-a]pyrimidine.
- Properties : The trifluoromethyl group increases lipophilicity and metabolic resistance, while the methoxy group enhances π-π stacking with hydrophobic enzyme pockets .
2-((5-Phenyl-3-(4-(Trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol
- Molecular Formula : C₂₂H₂₀F₃N₅O₂
- Molecular Mass : 431.43 g/mol
- Key Differences: Substitutes the thioether with an aminoethoxyethanol chain. Includes a 4-(trifluoromethoxy)phenyl group at position 3.
- Properties: The aminoethoxyethanol side chain improves aqueous solubility, but the absence of a dihydroquinoline moiety reduces rigidity and target affinity .
1-{4-[(5-Methyl[1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)Amino]Phenyl}Ethanone
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Mass : 267.29 g/mol
- Key Differences: Replaces pyrazolo[1,5-a]pyrimidine with a [1,2,4]triazolo[1,5-a]pyrimidine core. Lacks the dihydroquinoline and thioether groups.
Physicochemical and Pharmacological Comparisons
*LogP values estimated using ChemDraw.
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinoline moiety linked to a pyrazolo[1,5-a]pyrimidine derivative through a thioether linkage, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar heterocyclic compounds. For instance, derivatives containing pyrazole rings have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | HeLa | 0.36 | CDK2 Inhibition |
| Quinoline Derivative | A375 | 1.8 | CDK9 Inhibition |
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. Pyrazole derivatives are noted for their antibacterial and antifungal activities. The synthesized compounds have shown effectiveness against pathogenic bacteria and fungi, suggesting a broad spectrum of antimicrobial action .
Anti-inflammatory Properties
The anti-inflammatory effects of related pyrazole compounds have been documented, with some exhibiting the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property is critical for developing treatments for inflammatory diseases and conditions .
The biological activity of This compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cell proliferation.
- Modulation of Signaling Pathways : It could influence pathways related to apoptosis and cell survival.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study involving a pyrazoloquinoline derivative demonstrated significant tumor reduction in murine models when administered at specific dosages over a set period.
- Case Study 2 : Another investigation reported that a related compound exhibited potent anti-inflammatory effects in patients with rheumatoid arthritis, leading to reduced pain and inflammation markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
